molecular formula C12H17N3O2 B039830 Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate CAS No. 111247-60-0

Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate

货号: B039830
CAS 编号: 111247-60-0
分子量: 235.28 g/mol
InChI 键: QMAXUUVHHTYNHC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate is a high-value chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features a piperidine core substituted at the nitrogen with a pyrimidine heterocycle and at the 4-position with an ethyl ester functional group. This specific architecture makes it a versatile building block for the synthesis of more complex molecules, particularly those targeting kinase enzymes and other purine-binding proteins. The ester group provides a convenient synthetic handle for further functionalization, such as hydrolysis to the corresponding carboxylic acid or reduction to the alcohol, enabling rapid exploration of structure-activity relationships (SAR). Researchers utilize this scaffold in the development of potential therapeutic agents for oncology, inflammatory diseases, and CNS disorders. Its mechanism of action is derived from its role as a precursor; the final synthesized compounds often act by mimicking adenine and competing for the ATP-binding pockets of various kinases, thereby modulating key signaling pathways. This product is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

ethyl 1-pyrimidin-2-ylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-17-11(16)10-4-8-15(9-5-10)12-13-6-3-7-14-12/h3,6-7,10H,2,4-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAXUUVHHTYNHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426550
Record name Ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111247-60-0
Record name Ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Nucleophilic Substitution-Based Coupling

A widely employed strategy involves the coupling of a pyrimidine intermediate with a piperidine derivative. For instance, 2-chloropyrimidine reacts with ethyl piperidine-4-carboxylate in the presence of a base such as N,N-diisopropylethylamine (DIPEA) to facilitate nucleophilic aromatic substitution. This reaction typically proceeds in polar aprotic solvents like dichloromethane (DCM) or chloroform at elevated temperatures (45–60°C). The mechanism involves deprotonation of the piperidine nitrogen, followed by attack on the electron-deficient pyrimidine ring at the 2-position.

Key parameters :

  • Solvent : Chloroform or DCM

  • Base : DIPEA (3–5 equivalents)

  • Temperature : 45–60°C

  • Yield : 29–36% after purification.

Purification often involves column chromatography using gradients of petroleum ether (PE) and ethyl acetate (EA), followed by recrystallization in alcohol-water mixtures to achieve >95% purity.

Cyclocondensation Reactions

Alternative routes utilize cyclocondensation between preformed fragments. For example, ethyl 4-oxo-piperidine-1-carboxylate reacts with 2-aminopyrimidine derivatives under acidic or basic conditions to form the target compound. This method is advantageous for introducing substitutions on the pyrimidine ring early in the synthesis.

Reaction conditions :

  • Catalyst : Piperidine (10 mol%) in ethanol

  • Temperature : Reflux (78°C)

  • Duration : 4–6 hours

  • Yield : 35–40% after isolation.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base critically impacts reaction efficiency. Polar aprotic solvents like DCM enhance nucleophilicity, while tertiary amines (e.g., DIPEA) minimize side reactions such as N-alkylation or ring-opening of piperidine. Comparative studies show that replacing DCM with tetrahydrofuran (THF) reduces yields by 15–20% due to poorer solubility of intermediates.

Temperature and Time Dependence

Elevated temperatures (45–60°C) accelerate substitution kinetics but risk decomposition of heat-sensitive intermediates. Kinetic profiling reveals optimal conversion at 50°C over 4 hours, beyond which side products dominate.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.49 (q, 2H, COOCH₂), 4.05–4.15 (m, 2H, piperidine-H), 8.40 (d, J = 5.0 Hz, 2H, pyrimidine-H).

  • ¹³C NMR : 14.1 (CH₂CH₃), 60.8 (COOCH₂), 170.5 (C=O).

Infrared Spectroscopy (IR) :

  • Strong absorption at 1720 cm⁻¹ (ester C=O) and 1691 cm⁻¹ (pyrimidinone C=O).

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield
Nucleophilic SubstitutionHigh regioselectivityModerate yields, costly bases29–36%
CyclocondensationEarly functionalization of pyrimidineRequires pre-functionalized reagents35–40%

Applications and Derivative Synthesis

The compound serves as a precursor for bioactive molecules, including kinase inhibitors and antiviral agents. For example, alkylation at the piperidine nitrogen with bromomethyl-thiazole derivatives yields analogs with enhanced binding to enzymatic targets .

化学反应分析

Types of Reactions

Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate serves as a crucial building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. Its ability to inhibit nitric oxide synthase (NOS) suggests potential applications in treating conditions related to nitric oxide dysregulation, such as hypertension and neurodegenerative diseases .

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various derivatization reactions, enhancing its utility in creating novel compounds with tailored biological activities.

Biological Studies

Research has highlighted its role in studying interactions with biological targets, including enzymes and receptors. This compound has been investigated for its effects on nitric oxide production, influencing pathways involved in vasodilation and immune responses .

Industrial Applications

In industrial settings, this compound is explored for developing new materials and chemical processes. Its properties make it suitable for applications in agrochemicals and polymer chemistry.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Inhibition Studies : Research indicates that this compound effectively inhibits NOS activity, leading to reduced nitric oxide levels in cellular models. This inhibition has implications for managing conditions like cardiovascular diseases .
  • Pharmacokinetics : Preliminary studies suggest high gastrointestinal absorption and permeability across the blood-brain barrier, indicating its potential for central nervous system applications.
  • Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the piperidine or pyrimidine rings can enhance biological potency or alter pharmacokinetic properties, providing avenues for drug design optimization .

作用机制

The mechanism of action of ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Piperidine Carboxylates

(a) Ethyl 1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl-methanol (CAS: 1404192-13-7)
  • Molecular Formula : C₁₅H₂₂N₄O₃
  • Similarity Score : 0.86 (structural similarity due to the pyrimidine-piperidine core) .
(b) 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid (CAS: 1208087-83-5)
  • Molecular Formula : C₁₀H₁₁ClN₄O₂
  • Similarity Score : 0.74 .
  • Key Differences : Replacement of the ethyl carboxylate with a carboxylic acid group increases hydrophilicity, making it more suitable for aqueous formulations. The chlorine atom at the pyrimidine 2-position may enhance electrophilic reactivity, impacting binding affinity in biological targets.
(c) Ethyl 1-(5-Formylpyridin-2-yl)piperidine-4-carboxylate (CAS: 886360-68-5)
  • Molecular Formula : C₁₅H₁₈N₂O₃

Ethyl Piperidine Derivatives with Varied Heterocycles

(a) Ethyl 3-Chloropyridazine-4-Carboxylate (CAS: 1445-54-1)
  • Molecular Formula : C₇H₇ClN₂O₂
  • Key Differences : The pyridazine ring (two adjacent nitrogen atoms) replaces pyrimidine, increasing electron-deficient character. This may enhance interactions with electron-rich biological targets but reduce stability under acidic conditions .
(b) Ethyl 1-(4-(2-Oxopiperidin-1-yl)pyridin-2-yl)-1H-Pyrazole-4-carboxylate (CAS: 158399-79-2)
  • Molecular Formula : C₁₇H₂₁N₅O₃
  • Key Differences : Incorporation of a pyrazole ring and a 2-oxopiperidinyl group introduces additional hydrogen-bonding sites, likely improving affinity for proteases or phosphodiesterases .

Functionalized Piperidine Esters

(a) Ethyl 2-(Piperidin-4-yl)acetate
  • Molecular Formula: C₉H₁₇NO₂
  • This compound is often used as a synthetic intermediate for prodrugs .

Comparative Data Table

Compound Name (CAS) Molecular Formula Key Substituents Similarity Score Bioactivity Notes
Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate (111247-60-0) C₁₂H₁₅N₃O₂ Pyrimidin-2-yl, ethyl carboxylate - Base compound for kinase inhibitors
(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol (1404192-13-7) C₁₅H₂₂N₄O₃ Ethoxy-pyrimidine, hydroxymethyl 0.86 Enhanced solubility, CNS activity
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid (1208087-83-5) C₁₀H₁₁ClN₄O₂ Chloropyrimidine, carboxylic acid 0.74 Improved aqueous stability
Ethyl 3-chloropyridazine-4-carboxylate (1445-54-1) C₇H₇ClN₂O₂ Chloropyridazine, ethyl carboxylate 0.63 Electrophilic reactivity

生物活性

Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate (CAS Number: 111247-60-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound has the molecular formula C12H17N3O2C_{12}H_{17}N_{3}O_{2} and a molecular weight of approximately 235.28 g/mol. The structure features a piperidine ring linked to a pyrimidine moiety, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC12H17N3O2C_{12}H_{17}N_{3}O_{2}
Molecular Weight235.28 g/mol
CAS Number111247-60-0
SolubilityHigh in organic solvents

The primary biological targets of this compound include:

  • Nitric Oxide Synthase (NOS) : Both inducible and endothelial NOS are inhibited by this compound, affecting nitric oxide production, which plays a vital role in various physiological processes such as vasodilation and neurotransmission.

Mode of Action

The compound is believed to inhibit the activity of nitric oxide synthase enzymes, disrupting the signaling pathways that rely on nitric oxide. This inhibition can lead to altered vascular responses and immune system modulation.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Absorption : High gastrointestinal absorption.
  • Blood-Brain Barrier : It is permeable, suggesting potential central nervous system effects.

These properties make it a candidate for developing treatments targeting neurological disorders.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

Studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives have shown IC50 values in the nanomolar range against various cancer cell lines (e.g., MCF-7, HepG2) . The compound's mechanism may involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

This compound has demonstrated antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Its derivatives have shown notable activity against pathogens such as E. coli and S. aureus, suggesting potential use in treating infections .

Anti-inflammatory Effects

The compound's ability to inhibit nitric oxide synthase suggests it may possess anti-inflammatory properties. In experimental models, it has been shown to reduce paw edema significantly compared to standard anti-inflammatory drugs like indomethacin .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Anticancer Research : A study demonstrated that a derivative exhibited an IC50 value of 2.74 μM against MCF-7 cells, indicating strong anticancer potential compared to existing treatments .
  • Antimicrobial Efficacy : Research showed that certain derivatives had minimum inhibitory concentrations (MIC) as low as 5.9 µM against Mycobacterium tuberculosis, highlighting their potential in infectious disease treatment .
  • Neuroprotective Studies : Investigations into its neuroprotective effects suggest that it may be beneficial in treating neurodegenerative diseases by modulating nitric oxide levels in the brain .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting piperidine-4-carboxylate derivatives with pyrimidin-2-yl groups under alkaline conditions (e.g., using Cs₂CO₃ as a base) in polar aprotic solvents like DMF or THF. Temperature control (60–80°C) and catalyst selection (e.g., EDCI for coupling) are critical for optimizing purity (>90%) and yield (21–83%) .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Post-synthesis purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodology : Use ¹H/¹³C NMR to confirm the piperidine ring conformation (e.g., δ 1.2–4.2 ppm for ethyl ester and piperidine protons) and pyrimidine aromatic protons (δ 8.1–8.6 ppm). LC-MS (e.g., ESI m/z 251.2 [M+H]⁺) confirms molecular weight, while FT-IR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
  • Advanced Tip : Compare experimental data with computational predictions (e.g., PubChem or DSSTox entries) to resolve ambiguities .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Methodology : Solubility screening in DMSO, ethanol, and aqueous buffers (pH 1–10) reveals optimal storage conditions (e.g., –20°C in anhydrous DMSO). Stability assays (e.g., accelerated degradation studies at 40°C/75% RH) assess hydrolytic susceptibility of the ester group .

Advanced Research Questions

Q. How to design experiments to analyze its interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular Docking : Use software like AutoDock to predict binding affinities to targets (e.g., kinases or GPCRs). Focus on the pyrimidine ring’s hydrogen-bonding potential and piperidine’s conformational flexibility .
  • In Vitro Assays : Perform competitive binding assays (e.g., SPR or fluorescence polarization) with purified proteins. For example, test inhibition of CYP enzymes (IC₅₀ determination) using fluorogenic substrates .
    • Data Interpretation : Correlate docking scores with experimental IC₅₀ values to refine SAR models .

Q. How to resolve contradictions in crystallographic data during structural refinement?

  • Methodology :

  • Use SHELXL/SHELXS for small-molecule refinement. Address twinning or disorder by adjusting occupancy parameters and applying restraints to bond lengths/angles. Validate with R-factor convergence (<5% discrepancy) .
  • For ambiguous electron density (e.g., ester group orientation), employ DFT calculations (B3LYP/6-31G*) to compare energy-minimized conformers .

Q. What strategies enhance the compound’s pharmacokinetic (PK) properties for in vivo studies?

  • Methodology :

  • Prodrug Modification : Replace the ethyl ester with a tert-butyl group to improve metabolic stability. Assess hydrolysis rates in plasma .
  • LogP Optimization : Introduce hydrophilic substituents (e.g., hydroxyl or amine groups) to reduce cLogP from ~2.5 to <2, enhancing aqueous solubility .
    • Validation : Measure permeability via Caco-2 cell monolayers and plasma protein binding (e.g., equilibrium dialysis) .

Data Analysis and SAR Development

Q. How to perform SAR studies using structurally analogous compounds?

  • Methodology :

  • Library Design : Synthesize analogs with variations in the pyrimidine (e.g., 4-fluoropyrimidine) or piperidine (e.g., methyl substitution) moieties. Use similarity indices (>0.60, per CAS data) to prioritize candidates .
  • Biological Profiling : Test analogs in parallel assays (e.g., enzyme inhibition, cytotoxicity). Apply PCA analysis to identify critical descriptors (e.g., TPSA, H-bond count) driving activity .
    • Contradiction Resolution : If analog activity deviates from predictions, re-evaluate stereochemistry (e.g., chiral HPLC) or tautomeric forms .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。